molecular formula C6H6ClNO3S B6159228 3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid CAS No. 1872643-34-9

3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid

Katalognummer: B6159228
CAS-Nummer: 1872643-34-9
Molekulargewicht: 207.64 g/mol
InChI-Schlüssel: JDHSSHGXWHLOKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid typically involves the formation of the thiazole ring followed by the introduction of the hydroxypropanoic acid moiety. One common method involves the reaction of 2-chloro-1,3-thiazole with a suitable precursor to introduce the hydroxypropanoic acid group. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-(2-chloro-1,3-thiazol-5-yl)-3-oxopropanoic acid.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA or proteins, affecting their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-chloro-1,3-thiazol-5-yl)methanol
  • (2-chloro-5-phenylpyridin-3-yl)methanol
  • (5-chloro-2-methoxypyridin-3-yl)methanol

Uniqueness

3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid is unique due to the presence of both the hydroxypropanoic acid and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

1872643-34-9

Molekularformel

C6H6ClNO3S

Molekulargewicht

207.64 g/mol

IUPAC-Name

3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C6H6ClNO3S/c7-6-8-2-4(12-6)3(9)1-5(10)11/h2-3,9H,1H2,(H,10,11)

InChI-Schlüssel

JDHSSHGXWHLOKD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=N1)Cl)C(CC(=O)O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.